
AChE-IN-48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-48 is a compound known for its potent inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where increased levels of acetylcholine can help alleviate symptoms related to memory and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-48 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 60-80°C .
Industrial Production Methods: the scalability of the synthetic route involving manganese(III) acetate-mediated cyclization suggests potential for industrial application with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: AChE-IN-48 primarily undergoes substitution reactions due to the presence of reactive functional groups such as piperazine and dihydrofuran. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include manganese(III) acetate for cyclization, acetic acid as a solvent, and various nucleophiles for substitution reactions. The reactions are typically carried out at moderate temperatures (60-80°C) to ensure optimal yields .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can enhance or alter the inhibitory activity against acetylcholinesterase .
Scientific Research Applications
AChE-IN-48 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying acetylcholinesterase inhibition mechanisms. In biology, it serves as a tool for investigating the role of acetylcholine in neurotransmission. In medicine, this compound is explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, in the industry, it is used in the development of new drugs and therapeutic agents targeting acetylcholinesterase .
Mechanism of Action
The mechanism of action of AChE-IN-48 involves the inhibition of acetylcholinesterase by binding to its active site. This binding prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets of this compound include the anionic and esteratic sites of acetylcholinesterase, which are crucial for its catalytic activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AChE-IN-48 include Donepezil, Rivastigmine, and Galantamine, all of which are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease .
Uniqueness: this compound is unique due to its specific structural features, such as the dihydrofuran-piperazine hybrid structure, which contributes to its high potency and selectivity as an acetylcholinesterase inhibitor. This structural uniqueness allows for more effective inhibition and potentially fewer side effects compared to other inhibitors .
Properties
Molecular Formula |
C19H26N4OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(2-ethylsulfanylbenzimidazol-1-yl)methyl]-5-heptyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H26N4OS/c1-3-5-6-7-8-13-17-21-22-18(24-17)14-23-16-12-10-9-11-15(16)20-19(23)25-4-2/h9-12H,3-8,13-14H2,1-2H3 |
InChI Key |
OTBQZWNLRNYJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN=C(O1)CN2C3=CC=CC=C3N=C2SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



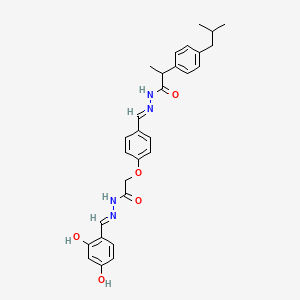
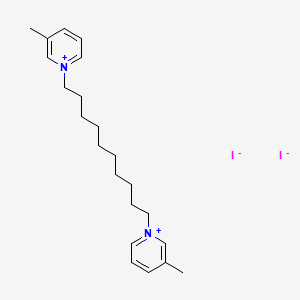
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)
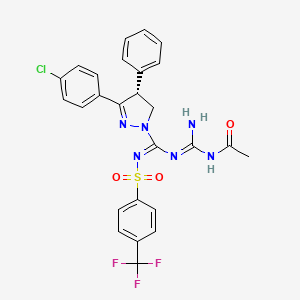
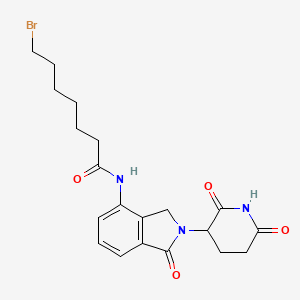
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
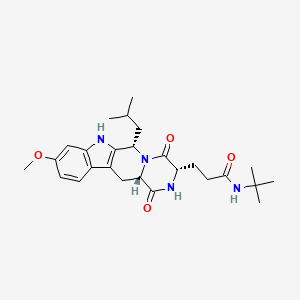
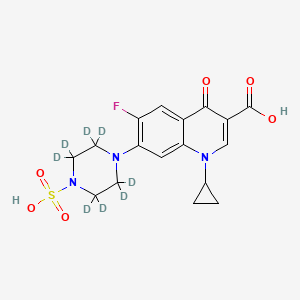
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
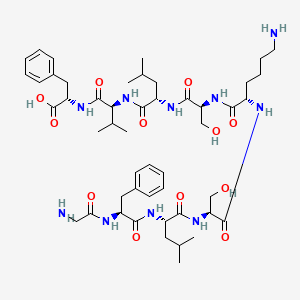
![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
